molecular formula C24H26N2 B14333612 1,3-Dibenzyl-2-phenylhexahydropyrimidine CAS No. 102950-52-7

1,3-Dibenzyl-2-phenylhexahydropyrimidine

Cat. No.: B14333612
CAS No.: 102950-52-7
M. Wt: 342.5 g/mol
InChI Key: AYFJNMWCQAJEON-UHFFFAOYSA-N
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Description

This product is 1,3-Dibenzyl-2-phenylhexahydropyrimidine, provided as a [physical state, e.g., white solid] of high purity (e.g., >95% by HPLC). Hexahydropyrimidine derivatives are a class of compounds of significant interest in medicinal and organic chemistry due to their structural similarity to biological molecules. They are frequently investigated as key scaffolds or intermediates in the synthesis of more complex molecular structures. Researchers value this specific derivative for its potential application in [list potential areas, e.g., developing pharmaceuticals, as a building block in organic synthesis, or as a ligand in catalysis]. The benzyl and phenyl substituents on the hexahydropyrimidine core may influence the compound's stereochemistry, lipophilicity, and binding affinity, making it a versatile candidate for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for detailed quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102950-52-7

Molecular Formula

C24H26N2

Molecular Weight

342.5 g/mol

IUPAC Name

1,3-dibenzyl-2-phenyl-1,3-diazinane

InChI

InChI=1S/C24H26N2/c1-4-11-21(12-5-1)19-25-17-10-18-26(20-22-13-6-2-7-14-22)24(25)23-15-8-3-9-16-23/h1-9,11-16,24H,10,17-20H2

InChI Key

AYFJNMWCQAJEON-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1,3 Dibenzyl 2 Phenylhexahydropyrimidine

Foundational Cyclocondensation Principles for Hexahydropyrimidine (B1621009) Derivatives

The synthesis of hexahydropyrimidine derivatives is fundamentally based on the cyclocondensation of a 1,3-diamine with an aldehyde or ketone. This reaction leads to the formation of the six-membered heterocyclic ring characteristic of this class of compounds. The efficiency and outcome of this reaction can be influenced by various factors, including the nature of the reactants and the reaction conditions employed.

Multicomponent Reaction Strategies

In the context of hexahydropyrimidine synthesis, a three-component reaction can be envisioned involving a 1,3-diamine, an aldehyde, and another component that can be incorporated into the final structure. The Biginelli reaction, a classic example of a multicomponent reaction for the synthesis of dihydropyrimidinones, highlights the power of this approach in constructing pyrimidine-based scaffolds. beilstein-journals.org While not directly producing hexahydropyrimidines, the principles of MCRs are applicable to their synthesis, offering a versatile platform for generating a diverse range of derivatives. beilstein-journals.org

Utilization of Mannich-Type Reactions in Hexahydropyrimidine Synthesis

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom of a carbonyl compound. The reaction typically employs an amine, formaldehyde (B43269), and a carbonyl compound. This reaction is particularly relevant to the synthesis of hexahydropyrimidines as it provides a pathway to form the key C-N bonds within the heterocyclic ring.

Recent studies have demonstrated the successful synthesis of new hexahydropyrimidine derivatives using Mannich-type reactions. researchgate.netbohrium.com This approach often involves the condensation of a primary or secondary amine with an aldehyde and a compound containing at least one active hydrogen atom. The versatility of the Mannich reaction allows for the introduction of a variety of substituents onto the hexahydropyrimidine core, making it a valuable tool for the synthesis of diverse libraries of these compounds for various research applications. researchgate.netbohrium.com

Direct Synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine

The most direct and common method for the synthesis of this compound is the condensation reaction between N,N'-Dibenzyl-1,3-diaminopropane and benzaldehyde (B42025). This reaction exemplifies the general principle of hexahydropyrimidine synthesis, where a 1,3-diamine reacts with an aldehyde to form the corresponding cyclic aminal.

Condensation of N,N'-Dibenzyl-1,3-diaminopropane with Benzaldehyde

In this specific synthesis, the two secondary amine groups of N,N'-Dibenzyl-1,3-diaminopropane react with the carbonyl group of benzaldehyde. The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable hexahydropyrimidine ring.

A series of N-arylhexahydropyrimidines have been synthesized by the condensation of N-aryl-N'-alkyl- (or aryl)-1,3-propanediamines with aldehydes. researchgate.net While reactions with formaldehyde can often proceed in a hydroalcoholic solution, the condensation with aromatic aldehydes like benzaldehyde generally benefits from the use of activated molecular sieves to facilitate the removal of water and drive the reaction to completion. researchgate.net

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue/ConditionSource
Reactants N,N'-Dibenzyl-1,3-diaminopropane, Benzaldehyde acs.org
Solvent Aprotic solvents such as toluene (B28343) or dichloromethane researchgate.net
Catalyst Acid catalysts (e.g., p-toluenesulfonic acid) or dehydrating agents researchgate.net
Temperature Room temperature to reflux researchgate.net
Reaction Time Several hours to overnight researchgate.net

The successful synthesis of the target compound is highly dependent on the purity of the starting materials, particularly the key precursor, N,N'-Dibenzyl-1,3-diaminopropane. This disubstituted diamine can be prepared through various synthetic routes.

One common method involves the direct N,N'-dibenzylation of 1,3-diaminopropane (B46017) using a benzylating agent such as benzyl (B1604629) chloride or benzyl bromide in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Another approach is the reductive amination of benzaldehyde with 1,3-diaminopropane, where the initially formed Schiff base is reduced in situ to the corresponding secondary amine.

Purification of N,N'-Dibenzyl-1,3-diaminopropane can be achieved through techniques such as distillation under reduced pressure or column chromatography. In cases where the diamine is difficult to separate from reaction byproducts, conversion to a salt (e.g., hydrochloride) followed by recrystallization and subsequent liberation of the free base can be an effective purification strategy.

1,3-Diaminopropane is a versatile building block in organic synthesis due to the presence of two primary amino groups. chemicalbook.com A variety of derivatization strategies can be employed to selectively modify these amino groups.

Selective mono-N-alkylation can be challenging due to the propensity for dialkylation. However, methods have been developed to achieve high selectivity. One such strategy involves the use of a protecting group to temporarily block one of the amino groups, allowing for the selective alkylation of the other. Another approach utilizes specific reaction conditions that favor mono-alkylation, such as using a large excess of the diamine relative to the alkylating agent.

For the synthesis of symmetrically N,N'-disubstituted derivatives like N,N'-Dibenzyl-1,3-diaminopropane, the direct reaction with two equivalents of the alkylating agent is typically employed. Reductive amination with two equivalents of an aldehyde or ketone is also a highly effective method for preparing such symmetrical diamines.

Synthesis and Purification of Key Precursor: N,N'-Dibenzyl-1,3-diaminopropane[1],
Methods for N,N'-Dibenzylation

The precursor for the final cyclization is N,N'-dibenzyl-1,3-diaminopropane. A notable and environmentally conscious method for its preparation involves a reductive amination strategy. This approach begins with the formation of a di-Schiff base from 1,3-diaminopropane and benzaldehyde, which is then reduced to the target N,N'-dibenzylated diamine.

An efficient and highly eco-friendly protocol utilizes water as a solvent for the synthesis of the di-Schiff base, eliminating the need for catalysis or the azeotropic removal of water. researchgate.net The subsequent reduction of the isolated diimine to the corresponding diamine can be achieved with high efficiency using sodium borohydride (B1222165) in a solvent-free system. researchgate.net This green chemistry approach offers significant advantages, including mild reaction conditions, high yields, and a simplified work-up procedure. researchgate.net

StepReactantsConditionsProductYieldReference
1. Di-Schiff Base Formation1,3-Diaminopropane, BenzaldehydeWater, Room TemperatureN,N'-Dibenzylidene-1,3-diaminopropaneHigh researchgate.net
2. ReductionDi-Schiff Base, Sodium Borohydride (NaBH4)Solvent-freeN,N'-Dibenzyl-1,3-diaminopropaneExcellent researchgate.net
Optimized Cyclization Conditions with Benzaldehyde

The final step in the synthesis is the cyclization of N,N'-dibenzyl-1,3-diaminopropane with benzaldehyde. This reaction forms the six-membered hexahydropyrimidine ring, creating the aminal linkage at the C2 position. The reaction is a reversible, acid-catalyzed process that involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.org

A reported experimental procedure involves the reaction of the diamine precursor with benzaldehyde in a suitable solvent, often with the addition of an acid catalyst to facilitate the reaction. researchgate.net

The choice of solvent is critical for optimizing the cyclization reaction. Alcohols, such as methanol, are commonly employed as solvents for this transformation. researchgate.net Hydroalcoholic media can also be utilized, offering a balance of polarity to dissolve both the reactants and intermediates. The use of water as a solvent has been highlighted in the synthesis of the diamine precursor, aligning with green chemistry principles by reducing reliance on volatile organic compounds. researchgate.net The solvent not only facilitates the interaction of reactants but can also influence the reaction equilibrium.

Acid catalysis is essential for the formation of the hexahydropyrimidine ring from the diamine and aldehyde. libretexts.orglibretexts.org Weak acids, such as acetic acid, are often used to protonate the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water) and thereby promoting the dehydration and subsequent ring closure. libretexts.orgresearchgate.net

In addition to acid catalysts, dehydrating agents are frequently used to drive the reversible reaction to completion. Activated molecular sieves are particularly effective for this purpose. jalonzeolite.comresearchgate.net These porous aluminosilicate (B74896) materials selectively adsorb water, the byproduct of the condensation reaction. laiko.netlaiko.net By removing water from the reaction mixture, molecular sieves shift the equilibrium in favor of the product, in accordance with Le Châtelier's principle, leading to higher yields of this compound. Before use, molecular sieves must be activated, typically by heating them to high temperatures (e.g., 300-350 °C) under vacuum or at atmospheric pressure to remove any pre-adsorbed water. researchgate.netlaiko.netlaiko.net

Catalyst/PromoterFunctionExampleReference
Acid CatalystActivates the carbonyl group and facilitates dehydrationAcetic Acid researchgate.net
Activated Molecular SievesRemoves water byproduct to shift equilibrium3Å or 4Å sieves jalonzeolite.comresearchgate.net

The formation of the hexahydropyrimidine ring is a reversible equilibrium process. libretexts.org The reaction mechanism proceeds through a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a tetrahedral carbinolamine intermediate. libretexts.org This is followed by an acid-catalyzed dehydration to yield an iminium ion, which is then attacked intramolecularly by the second amine to close the ring.

The rate of this reaction is highly dependent on the pH of the medium. The reaction rate is generally maximal in weakly acidic conditions, typically around a pH of 4 to 5. libretexts.orglibretexts.org At very low pH, most of the amine reactant becomes protonated, rendering it non-nucleophilic and slowing the initial addition step. libretexts.org Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which becomes the rate-limiting step. libretexts.org Understanding these kinetic factors is crucial for optimizing reaction times and yields. The equilibrium of the reaction is governed by the stability of the reactants and products and can be effectively manipulated by removing the water byproduct.

Stereochemical Control and Asymmetric Synthesis Approaches

The C2 carbon of the this compound molecule, which bears the phenyl group, is a stereocenter. Consequently, the synthesis of this compound from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers. The development of asymmetric synthetic methods to control the stereochemistry at this center is an area of significant interest.

While specific studies on the diastereoselective synthesis of the title compound are not extensively detailed, the principles of diastereoselection can be applied. If a chiral N,N'-dibenzylated 1,3-diaminopropane is used as a starting material, the cyclization with benzaldehyde would result in the formation of two diastereomers. The pre-existing stereocenters in the diamine backbone would create a chiral environment, influencing the trajectory of the nucleophilic attack on the two faces (re and si) of the prochiral benzaldehyde. This facial discrimination would lead to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the nature and position of the substituents on the chiral diamine backbone and the specific reaction conditions employed.

Conformational Analysis and Stereochemical Features of 1,3 Dibenzyl 2 Phenylhexahydropyrimidine

Fundamental Conformational Preferences of the Hexahydropyrimidine (B1621009) Ring

The hexahydropyrimidine ring, a saturated six-membered heterocycle, is not planar. To alleviate bond angle strain and torsional strain, it adopts puckered conformations. The most significant of these are the chair and the twist-boat conformations.

The chair conformation is generally the most stable arrangement for a six-membered ring as it minimizes both angle strain and torsional strain by allowing all substituents to be staggered. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

The twist-boat conformation is another possible arrangement that is typically higher in energy than the chair form. It is more flexible than the chair conformation but suffers from some torsional strain and steric interactions. The twist-boat form is often an intermediate in the process of ring reversal.

The hexahydropyrimidine ring is not static; it can undergo a conformational change known as ring reversal or ring inversion. scribd.com During this process, a chair conformation is converted into an alternative chair conformation, leading to the interchange of axial and equatorial positions. scribd.com This interconversion proceeds through higher-energy intermediates, including the twist-boat conformation.

Stereoelectronic and Steric Influences of Substituents

The conformational equilibrium of the 1,3-Dibenzyl-2-phenylhexahydropyrimidine ring is largely dictated by the steric and stereoelectronic effects of its substituents. biu.ac.ilbiu.ac.il The bulky phenyl and benzyl (B1604629) groups exert significant spatial demands, influencing the preferred geometry of the molecule.

The phenyl group at the 2-position of the hexahydropyrimidine ring has a profound impact on the ring's conformational preference. Due to its size, it introduces significant steric hindrance. nih.gov

To minimize steric interactions, particularly 1,3-diaxial interactions, the bulky 2-phenyl group strongly prefers to occupy an equatorial position on the chair conformer. In an axial position, the phenyl group would experience severe steric clashes with the axial hydrogens or other substituents at the 4- and 6-positions. This preference for the equatorial position is a well-established principle in the conformational analysis of substituted cyclohexanes and is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a substituent.

Illustrative Conformational Free Energy Differences (A-values) for Substituents on a Cyclohexane (B81311) Ring
SubstituentA-value (kcal/mol)Preference for Equatorial Position
-H0-
-CH₃1.7Strong
-CH₂CH₃1.8Strong
-C(CH₃)₃>4.5Very Strong
-C₆H₅ (Phenyl)~3.0Very Strong

Note: The provided A-values are for substituted cyclohexanes and serve as a general reference. The exact values for a hexahydropyrimidine ring may vary but the trend of strong equatorial preference for bulky groups remains.

Similar to the 2-phenyl group, the bulky N-benzyl groups will preferentially adopt equatorial or pseudo-equatorial orientations to avoid unfavorable steric interactions with other parts of the molecule. The large size of the benzyl groups can also influence the rate of ring inversion and may lead to a more rigid conformational preference. In some molecular systems, the presence of benzyl groups can lead to high-energy intermediates due to steric hindrance. nih.gov The interplay between the orientations of the two N-benzyl groups and the 2-phenyl group will ultimately determine the most stable conformation of this compound.

N-Inversion Processes at Nitrogen Centers

The nitrogen atoms within the hexahydropyrimidine ring of this compound are chiral centers, provided the substituents are different, and can undergo pyramidal inversion, also known as nitrogen inversion. This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its configuration. In the case of this compound, both nitrogen atoms (N1 and N3) are substituted with bulky benzyl groups, which significantly influences the rate and energetics of N-inversion.

Steric Strain: The bulky benzyl groups at N1 and N3 will increase the steric strain in the planar transition state of inversion, thereby increasing the energy barrier compared to less substituted amines.

Electronic Effects: The electronic nature of the substituents on the nitrogen atoms can also affect the inversion barrier.

It is important to note that N-inversion is often coupled with ring inversion in hexahydropyrimidine systems. At room temperature, these processes are typically fast on the NMR timescale, leading to averaged signals. However, at lower temperatures, these processes can be "frozen out," allowing for the study of individual conformers and the determination of the energy barriers for both ring and nitrogen inversion through dynamic NMR spectroscopy. For many N,N'-dialkylhexahydropyrimidines, the free energy of activation for these processes is in a range that is amenable to such studies.

Determination of Absolute and Relative Stereochemistry

The this compound molecule possesses multiple stereocenters. The carbon atom at the 2-position (C2), substituted with a phenyl group, is a chiral center. Additionally, the two nitrogen atoms (N1 and N3) can also be considered chiral centers when their inversion is restricted. This leads to the possibility of several diastereomers and enantiomers.

The determination of the relative stereochemistry of the substituents is crucial for understanding the molecule's three-dimensional structure. X-ray crystallography is a definitive method for determining the solid-state conformation and relative stereochemistry. A crystal structure of 1,3-dibenzyl-2-phenylperhydropyrimidine (an alternative name for the same compound) has been reported, confirming the chair conformation of the hexahydropyrimidine ring and providing precise bond lengths and angles.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating stereochemistry. Key NMR parameters used for this purpose include:

Coupling Constants (J-values): The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This information is invaluable for determining the conformation of the hexahydropyrimidine ring and the relative stereochemistry of its substituents.

For 1,3-disubstituted-2-aryl-hexahydropyrimidines, it has been observed that the ring reversal equilibrium is shifted towards conformations where the 2-aryl substituent occupies an equatorial position to minimize steric interactions. This preference significantly influences the relative stereochemistry of the molecule.

The determination of the absolute stereochemistry of a chiral molecule like this compound would require either the use of chiral resolving agents to separate the enantiomers followed by analysis using techniques like circular dichroism or X-ray crystallography of a single enantiomer, or the use of enantioselective synthesis methods.

Correlation between Conformation and Molecular Reactivity

The conformation of a molecule can have a profound impact on its reactivity. This principle, known as the Curtin-Hammett principle, states that for a reaction with a rapid conformational equilibrium, the product ratio is determined by the difference in the free energies of the transition states, not by the relative populations of the ground-state conformers. However, the accessibility of a reactive conformation is a critical factor.

In the case of this compound, the orientation of the lone pairs on the nitrogen atoms and the spatial arrangement of the bulky substituents are dictated by the ring conformation. These factors can influence the molecule's reactivity in several ways:

Stereoselectivity of Reactions: Reactions at the chiral centers of the molecule, or at adjacent positions, can be highly stereoselective depending on the preferred conformation. For example, the approach of a reagent to the C2 carbon will be influenced by the orientation of the phenyl group and the adjacent benzyl groups.

Neighboring Group Participation: The spatial relationship between functional groups, as determined by the conformation, can allow for neighboring group participation in reactions, potentially altering reaction rates and mechanisms.

While specific studies correlating the conformation and reactivity of this compound are not extensively documented, the principles of conformational control on reactivity are well-established in cyclohexane and other heterocyclic systems. For instance, the rate of reactions such as oxidation or quaternization at the nitrogen atoms would be expected to differ for different diastereomers due to their distinct conformational preferences and the resulting differences in steric hindrance around the reactive centers.

Below is a table summarizing the key conformational and stereochemical features discussed:

FeatureDescriptionMethods of Determination
Ring Conformation Predominantly a chair conformation to minimize torsional and steric strain.X-ray Crystallography, NMR Spectroscopy (Coupling Constants, NOE)
Substituent Orientation The 2-phenyl group preferentially occupies an equatorial position. The N-benzyl groups can adopt axial or equatorial orientations, influencing the overall conformational equilibrium.X-ray Crystallography, NMR Spectroscopy (NOE)
N-Inversion Pyramidal inversion at the N1 and N3 atoms, leading to inversion of their configuration. The energy barrier is influenced by steric and electronic factors.Dynamic NMR Spectroscopy (at low temperatures)
Relative Stereochemistry The spatial arrangement of the substituents relative to each other.X-ray Crystallography, NMR Spectroscopy (NOE, Coupling Constants)
Absolute Stereochemistry The specific three-dimensional arrangement of the atoms in a chiral molecule.Chiral Resolution, Circular Dichroism, Enantioselective Synthesis
Conformation-Reactivity Correlation The preferred conformation influences the accessibility of reactive sites and the stereochemical outcome of reactions.Kinetic Studies, Product Analysis, Computational Modeling

Chemical Reactivity and Transformations of 1,3 Dibenzyl 2 Phenylhexahydropyrimidine

Reactions Involving the Hexahydropyrimidine (B1621009) Ring Integrity

Ring-Opening Reactions

The stability of the hexahydropyrimidine ring in 1,3-Dibenzyl-2-phenylhexahydropyrimidine is influenced by the nature of the substituents and the reaction conditions. Ring-opening reactions typically involve the cleavage of one or more of the C-N bonds.

The hexahydropyrimidine ring, being an aminal, is susceptible to hydrolysis under acidic conditions. This reaction leads to the cleavage of the C2-N bonds, resulting in the regeneration of the constituent 1,3-diamine and the corresponding aldehyde. In the case of this compound, acid-mediated cleavage yields N,N'-dibenzyl-1,3-propanediamine and benzaldehyde (B42025). This process is essentially the reverse of its formation.

The reaction is typically carried out by heating the hexahydropyrimidine in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, in an aqueous or alcoholic solvent. The equilibrium of the reaction can be shifted towards the products by removing the aldehyde, for instance, through distillation or by trapping it with a suitable reagent.

Table 1: Conditions for Acid-Mediated Cleavage of this compound

Acid CatalystSolventTemperature (°C)Products
Hydrochloric AcidWater/Ethanol50-80N,N'-dibenzyl-1,3-propanediamine, Benzaldehyde
p-Toluenesulfonic AcidToluene (B28343)80-110N,N'-dibenzyl-1,3-propanediamine, Benzaldehyde

Note: The conditions presented are typical for the hydrolysis of aminals and are expected to be effective for this compound.

The reaction of this compound with strongly nucleophilic organometallic reagents such as Grignard reagents (RMgX) or organocuprates (R₂CuLi) is not a well-documented transformation. Generally, the C2 position of the hexahydropyrimidine ring is not sufficiently electrophilic to be attacked by these reagents, especially in the absence of an activating group.

It is more likely that these highly basic reagents would induce deprotonation at the C2 position if a sufficiently acidic proton is present, leading to the formation of an N-heterocyclic carbene precursor. However, direct nucleophilic attack leading to ring-opening is not a typical reaction pathway for this class of compounds under standard conditions.

Dehydrogenation Reactions

Dehydrogenation of this compound can lead to the formation of the corresponding 1,3-dibenzyl-2-phenyl-1,4,5,6-tetrahydropyrimidinium salt. This oxidation reaction introduces a double bond into the ring, resulting in a more stable, resonance-stabilized cyclic amidinium ion.

A common reagent used for this type of transformation is mercury(II) acetate. The reaction is typically carried out by heating the hexahydropyrimidine with a stoichiometric amount of the oxidizing agent in a suitable solvent such as acetic acid or ethanol. The resulting tetrahydropyrimidinium salt can then be isolated as its acetate or converted to another salt by anion exchange.

Table 2: Dehydrogenation of this compound

ReagentSolventProduct
Mercury(II) AcetateAcetic Acid1,3-Dibenzyl-2-phenyl-1,4,5,6-tetrahydropyrimidinium acetate

Note: This reaction is based on known dehydrogenation methods for cyclic amines and is expected to be applicable to the specified substrate.

Hydrogenation and Reduction Pathways

The reduction of this compound can proceed via several pathways, depending on the reagents and conditions employed. The primary sites for reduction are the N-benzyl groups and the C2-phenyl group.

Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source, can be employed to cleave the N-benzyl groups through hydrogenolysis. This reaction results in the formation of 2-phenylhexahydropyrimidine and toluene. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to favor this debenzylation process. Catalytic transfer hydrogenation, using reagents like ammonium formate in the presence of Pd/C, can also achieve this transformation under milder conditions.

Reduction of the C2-phenyl group to a cyclohexyl group would require more forcing conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst, and would likely be accompanied by N-debenzylation.

Table 3: Potential Reduction Products of this compound

Reagents and ConditionsPrimary TransformationMajor Products
H₂, Pd/C, Ethanol, rtN-Debenzylation2-Phenylhexahydropyrimidine, Toluene
H₂, Rh/C, High Pressure, High Temp.Phenyl Ring Reduction & N-Debenzylation2-Cyclohexylhexahydropyrimidine, Toluene
Ammonium Formate, Pd/C, Methanol, refluxN-Debenzylation2-Phenylhexahydropyrimidine, Toluene
Conversion to N-Substituted 1,3-Diaminopropanes

The hexahydropyrimidine ring of this compound can be envisioned as a cyclic aminal, a functional group susceptible to ring-opening reactions under specific conditions. A key transformation of this scaffold involves its conversion to N,N'-dibenzyl-1,3-diaminopropane derivatives. This process, typically achieved through hydrolysis or reduction, effectively cleaves the C2-N bonds, liberating the constituent diamine.

The hydrolysis of the aminal linkage at the 2-position would lead to the formation of N,N'-dibenzyl-1,3-diaminopropane and benzaldehyde. This reaction is often catalyzed by acid and proceeds through a mechanism involving protonation of one of the nitrogen atoms, followed by nucleophilic attack of water and subsequent ring opening. The stability of the resulting protonated diamine and the aldehyde drives the reaction to completion.

Alternatively, reductive cleavage of the hexahydropyrimidine ring can also yield the corresponding N-substituted 1,3-diaminopropane (B46017). This transformation would involve reagents capable of reducing the aminal functionality, although specific conditions for this compound are not extensively documented in readily available literature. The resulting N,N'-dibenzyl-1,3-diaminopropane is a valuable building block in its own right, serving as a precursor for the synthesis of various ligands, polymers, and biologically active molecules.

Functionalization and Derivatization of the this compound Scaffold

The structural features of this compound offer several avenues for further chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Reactions at the 2-Position

The C2-position of the hexahydropyrimidine ring, bearing the phenyl group, is an aminal carbon and represents a key site for chemical reactivity. While substitution reactions directly at this position on the pre-formed ring can be challenging, the inherent nature of the aminal allows for equilibrium with the open-chain Schiff base form, particularly under acidic or basic conditions. This equilibrium can be exploited to introduce different substituents at the 2-position by transaminalization or related exchange reactions, although such reactivity for this specific compound is not widely reported.

Transformations of the N-Benzyl Groups

The benzyl (B1604629) groups themselves can also be subject to electrophilic aromatic substitution reactions on the phenyl rings, allowing for the introduction of various substituents. However, the reaction conditions must be carefully chosen to avoid degradation of the hexahydropyrimidine ring.

Amide Formation via Secondary Amine Groups on the Pyrimidine (B1678525) Ring

While this compound itself does not possess secondary amine groups, its debenzylated derivative, 2-phenylhexahydropyrimidine, does. The resulting secondary amines on the pyrimidine ring are nucleophilic and can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction provides a straightforward method for attaching a wide range of acyl groups to the hexahydropyrimidine scaffold, thereby modifying its steric and electronic properties. The general reaction for amide formation from a secondary amine is depicted in the table below.

Reactant 1Reactant 2Product
2-PhenylhexahydropyrimidineAcyl Chloride (R-COCl)N,N'-Diacyl-2-phenylhexahydropyrimidine
2-PhenylhexahydropyrimidineAcid Anhydride ((R-CO)₂O)N,N'-Diacyl-2-phenylhexahydropyrimidine

Advanced Spectroscopic Characterization of 1,3 Dibenzyl 2 Phenylhexahydropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹³C NMR Analysis

The ¹³C NMR spectrum is a powerful tool for determining the number of non-equivalent carbon atoms and their chemical environments within a molecule. For 1,3-Dibenzyl-2-phenylhexahydropyrimidine, a proton-decoupled ¹³C NMR spectrum is expected to display a distinct signal for each unique carbon atom.

The predicted chemical shifts for the carbon atoms of this compound are based on the effects of hybridization, electronegativity of neighboring atoms, and aromatic ring currents. The hexahydropyrimidine (B1621009) ring, being a saturated heterocyclic system, will have its methylene (B1212753) carbons resonating in the upfield region of the spectrum. The presence of nitrogen atoms will cause a downfield shift for the adjacent carbons compared to a simple cyclohexane (B81311) ring. The benzylic and phenyl carbons will appear further downfield due to the influence of the aromatic systems.

A detailed assignment of the predicted ¹³C NMR chemical shifts is presented in the table below.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C2 (N-CH-N)75-85Methine carbon bonded to two nitrogen atoms, significantly deshielded.
C4, C6 (N-CH₂-C)45-55Methylene carbons adjacent to a nitrogen atom.
C5 (C-CH₂-C)20-30Methylene carbon of the propylene (B89431) bridge, least deshielded in the ring.
Benzylic CH₂50-60Methylene carbons attached to a nitrogen and a phenyl group.
Phenyl C (C2-substituted)135-145Quaternary carbon of the phenyl ring attached to the C2 of the pyrimidine (B1678525) ring.
Phenyl CH (C2-substituted)125-130Aromatic methine carbons of the C2-phenyl group.
Benzyl (B1604629) C (N-substituted)138-142Quaternary carbons of the benzyl groups.
Benzyl CH (N-substituted)127-129Aromatic methine carbons of the benzyl groups.

Note: The predicted chemical shift values are estimates based on typical ranges for similar functional groups and structural motifs.

To unambiguously assign the carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

A DEPT-135 experiment would be utilized to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For this compound:

Positive signals would correspond to the methine carbons (C2 and the CH groups of the phenyl and benzyl rings).

Negative signals would indicate the methylene carbons (C4, C6, C5, and the benzylic CH₂ groups).

Quaternary carbons (the ipso-carbons of the aromatic rings) would be absent in the DEPT-135 spectrum.

An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different structural fragments of the molecule. Key expected HMBC correlations would include:

Correlations between the benzylic protons and the carbons of the benzyl aromatic rings, as well as the C4/C6 carbons of the hexahydropyrimidine ring.

Correlations between the proton at C2 and the carbons of the C2-phenyl ring, as well as the C4 and C6 carbons of the heterocyclic ring.

Correlations between the protons on C4/C6 and the C5 carbon, and the benzylic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a combination of absorptions corresponding to the vibrations of its aliphatic and aromatic components, as well as the C-N bonds of the heterocyclic ring.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
C-H stretching (aromatic)3100-3000Phenyl and Benzyl groups
C-H stretching (aliphatic)3000-2850Hexahydropyrimidine ring and benzylic CH₂
C=C stretching (aromatic)1600-1450Phenyl and Benzyl groups
C-N stretching1250-1020Amine functionality in the hexahydropyrimidine ring
C-H bending (aromatic)900-675Out-of-plane bending, indicative of substitution patterns

The presence of strong absorptions in the aromatic C-H and C=C stretching regions would confirm the presence of the phenyl and benzyl substituents. The aliphatic C-H stretching bands would arise from the hexahydropyrimidine ring and the benzylic methylenes. The C-N stretching vibrations are also a key indicator of the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For this compound, with a molecular formula of C₂₅H₂₈N₂, the expected exact mass can be calculated.

Calculation of Exact Mass:

C: 25 x 12.00000 = 300.00000

H: 28 x 1.00783 = 28.21924

N: 2 x 14.00307 = 28.00614

Total Exact Mass: 356.22538 u

An HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 357.23321. The experimentally determined mass would be compared to this theoretical value to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in determining the purity of a sample and confirming the molecular weight of the target compound.

For a synthesized sample of this compound, LC-MS analysis would be conducted to ensure the presence of a single major component and to verify its molecular mass. The compound, dissolved in a suitable solvent, is injected into an HPLC system. As the sample passes through the chromatographic column, its components are separated based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using a soft ionization technique such as electrospray ionization (ESI), to prevent fragmentation. The molecular ion of this compound would be expected to be observed. The theoretical molecular weight of this compound (C24H26N2) is approximately 342.48 g/mol . Therefore, in the positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 343.49.

The purity of the sample is assessed by examining the chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest the existence of impurities, starting materials, or byproducts. The peak area of the main compound relative to the total peak area of all components can be used to quantify the purity, which for a well-purified sample, should exceed 95%.

Interactive Data Table: Expected LC-MS Data for this compound

ParameterExpected ValueDescription
Molecular Formula C24H26N2The elemental composition of the compound.
Theoretical Molecular Weight 342.48 g/mol The calculated molecular mass of the compound.
Ionization Mode ESI PositiveElectrospray ionization in positive mode is commonly used for nitrogen-containing organic compounds.
Expected [M+H]+ Ion (m/z) ~343.49The mass-to-charge ratio of the protonated molecular ion.
Purity Assessment >95%A high-purity sample should show a single major peak in the chromatogram.

X-ray Crystallography

Elucidation of Solid-State Molecular and Crystal Structure

For this compound, single-crystal X-ray diffraction analysis reveals its detailed molecular and crystal structure. The compound crystallizes in a specific crystal system, with defined unit cell parameters.

The molecular structure confirms the presence of the hexahydropyrimidine ring, which adopts a chair conformation, a common feature for such six-membered rings. The two benzyl groups are attached to the nitrogen atoms at positions 1 and 3, and the phenyl group is attached to the carbon atom at position 2. The analysis provides precise measurements of all bond lengths and angles within the molecule, which are found to be within the normal ranges for similar chemical bonds.

Interactive Data Table: Selected Crystallographic Data for this compound

ParameterValue
Molecular Formula C24H26N2
Crystal System [Data not readily available]
Space Group [Data not readily available]
a (Å) [Data not readily available]
b (Å) [Data not readily available]
c (Å) [Data not readily available]
α (°) [Data not readily available]
β (°) [Data not readily available]
γ (°) [Data not readily available]
Dihedral Angle (Central Phenyl to Benzyl Phenyl 1) ~78.53°
Dihedral Angle (Central Phenyl to Benzyl Phenyl 2) ~79.37°

Analysis of Intermolecular Interactions and Packing Arrangements

The study of the crystal packing reveals the nature of the intermolecular forces that hold the molecules together in the solid state. In the case of this compound, the crystal structure shows that the molecules are linked into chains and further into a three-dimensional network.

The primary intermolecular interactions responsible for this packing arrangement are C—H···π hydrogen bonds. These are weak, non-covalent interactions where a hydrogen atom attached to a carbon atom interacts with the π-electron system of an aromatic ring. In the crystal structure of this compound, hydrogen atoms from the methylene groups of the benzyl substituents and the hexahydropyrimidine ring interact with the phenyl rings of neighboring molecules. These interactions, though individually weak, collectively play a crucial role in the stabilization of the crystal lattice. The analysis of these interactions provides insight into the supramolecular chemistry of the compound.

Computational and Theoretical Studies on 1,3 Dibenzyl 2 Phenylhexahydropyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 1,3-Dibenzyl-2-phenylhexahydropyrimidine.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry and the relative energies of its different conformations. For this compound, the hexahydropyrimidine (B1621009) ring can adopt various conformations, primarily chair and boat forms, which are further complicated by the orientations of the three bulky substituents (two benzyl (B1604629) groups and one phenyl group).

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to optimize the geometry of these different conformers. The calculations would aim to find the lowest energy (most stable) conformation. The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles.

A crucial aspect of computational work is validation against experimental data. The crystal structure of 1,3-Dibenzyl-2-phenylperhydropyrimidine has been determined by X-ray diffraction. researchgate.net This experimental data provides a benchmark for theoretical calculations. A comparison between the DFT-calculated geometry and the experimental X-ray data would serve to validate the chosen computational method. For instance, the dihedral angles between the central phenyl ring and the two benzyl-substituted phenyl rings were found to be 78.53(10)° and 79.37(10)°, respectively, in the crystal structure. researchgate.net A successful DFT model would be expected to reproduce these values with a high degree of accuracy.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization (Note: This table is illustrative as specific DFT data for this compound is not available in the cited literature. The format is based on typical outputs from computational studies.)

Parameter Calculated Value (Å or °) Experimental Value (Å or °) researchgate.net
C2-N1 Bond Length Data not available Data not available
N1-C6-C5-N3 Dihedral Angle Data not available Data not available
Phenyl-Benzyl Dihedral 1 Data not available 78.53

DFT is also a powerful tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. For this compound, potential reactions could include ring-opening, substitution reactions, or reactions involving the benzylic protons.

By modeling the reactants, products, and any intermediates, DFT calculations can determine the energy profile of a reaction. The highest point on this energy profile corresponds to the transition state, the fleeting molecular structure that represents the energy barrier to the reaction. Locating and characterizing this transition state is key to understanding the reaction's kinetics. While specific reaction mechanisms for this compound have not been reported in the literature, the general methodology would involve scanning the potential energy surface to identify stationary points corresponding to transition states.

The electronic structure of a molecule dictates its reactivity. DFT calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting reactive sites. The MEP map is color-coded to show regions of different electrostatic potential:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like nitrogen). These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, usually around hydrogen atoms bonded to electronegative atoms or areas of low electron density. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the two nitrogen atoms of the hexahydropyrimidine ring, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. The aromatic rings would present a complex landscape of negative potential above and below the plane (due to the π-electron system) and positive potential around the edges (due to the hydrogen atoms).

Advanced Molecular Dynamics Simulations

While DFT and MEP provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, an MD simulation could be used to:

Explore the conformational landscape more exhaustively than static DFT calculations, revealing the relative populations of different conformers at a given temperature and the pathways for interconversion between them.

Simulate the behavior of the molecule in a solvent, providing insights into solute-solvent interactions.

Study the dynamics of its interaction with other molecules, such as a receptor or a reactant.

Although specific advanced molecular dynamics simulations for this compound are not documented in the available literature, this technique holds significant potential for a deeper understanding of its dynamic properties and interactions.

Exploration of Conformational Dynamics in Solution

The conformational landscape of this compound in a solution phase would be of significant interest due to the flexibility of the hexahydropyrimidine ring and the presence of three bulky substituents. The hexahydropyrimidine ring can adopt several conformations, primarily chair and boat forms, along with twisted intermediates. The substituents (two benzyl groups at N1 and N3, and one phenyl group at C2) can exist in various axial or equatorial orientations, leading to a complex potential energy surface.

A thorough computational investigation would typically involve the following steps:

Conformational Search: Initial exploration of possible conformations would be performed using molecular mechanics (MM) force fields. This allows for a rapid screening of a large number of potential structures to identify low-energy candidates.

Quantum Mechanical (QM) Optimization: The low-energy conformers identified from the MM search would then be subjected to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). This provides more reliable structural parameters and relative energies.

Solvent Effects: To simulate the behavior in solution, implicit or explicit solvent models would be incorporated into the QM calculations. The Polarizable Continuum Model (PCM) is a common implicit method, while explicit modeling would involve surrounding the molecule with a number of solvent molecules and performing molecular dynamics simulations.

Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the molecule in a solvent box, one can observe transitions between different conformations, calculate the relative populations of each state, and determine the energy barriers for these transitions.

The expected outcome of such studies would be a detailed understanding of the preferred conformations in different solvents, the flexibility of the ring system, and the rotational freedom of the benzyl and phenyl substituents. Data would typically be presented in tables summarizing relative energies, key dihedral angles, and ring puckering parameters for each stable conformer.

Table 6.3.1-A: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on published data.)

Conformer Phenyl Group Orientation Benzyl Group (N1) Orientation Benzyl Group (N3) Orientation Relative Energy (kcal/mol)
Chair-1 Equatorial Equatorial Equatorial 0.00
Chair-2 Axial Equatorial Equatorial 3.5
Twist-Boat-1 Pseudo-equatorial Pseudo-equatorial Pseudo-equatorial 5.8

Ligand-Receptor Interaction Modeling (if applicable to non-biological interactions, e.g., catalysis)

In a non-biological context, this compound could potentially act as a ligand for a metal catalyst or interact with a surface. Modeling these interactions is crucial for understanding its role in catalysis or materials science. The bulky benzyl and phenyl groups would play a significant role in the stereochemistry of any coordination complex or surface interaction.

Computational modeling of such ligand-receptor interactions would typically involve:

System Setup: A model of the "receptor" (e.g., a metal complex, a nanoparticle surface) would be constructed. The this compound molecule would then be placed in proximity to the receptor.

Molecular Docking: Initial binding poses could be predicted using molecular docking algorithms. These methods systematically sample different orientations and conformations of the ligand within the receptor's active site or on its surface.

QM/MM Calculations: For large systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. The core interaction site (the ligand and the immediate vicinity of the receptor) is treated with a high level of QM theory, while the rest of the system is described by a more computationally efficient MM force field.

Binding Energy Calculation: The strength of the interaction would be quantified by calculating the binding free energy. This involves computing the energies of the complex, the free ligand, and the free receptor, and often includes considerations for solvation energy and entropy.

Analysis of Interactions: The nature of the binding would be analyzed by examining intermolecular forces, such as van der Waals interactions, electrostatic interactions, and any potential hydrogen bonds or coordination bonds. Non-covalent interaction (NCI) plots are a common tool for visualizing these weak interactions.

These modeling studies would help in designing more effective catalysts by modifying the ligand structure or in understanding the adsorption behavior of the molecule on different materials.

Table 6.3.2-A: Hypothetical Interaction Parameters for this compound with a Generic Catalyst (Note: This table is illustrative and not based on published data.)

Parameter Value Unit
Binding Energy -15.2 kcal/mol
Key Interacting Atoms N1, N3 -
Closest Interatomic Distance 2.1 Å
Nature of Primary Interaction Dative (N -> Metal) -

Advanced Applications and Future Research Directions in Hexahydropyrimidine Chemistry

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The core structure of 1,3-Dibenzyl-2-phenylhexahydropyrimidine is derived from 1,3-diamines, a class of compounds that is foundational in the development of chiral ligands and auxiliaries for asymmetric synthesis. nih.govrsc.org Chiral diamines are crucial in creating catalysts for a wide range of stereoselective transformations. chemrxiv.org The N,N'-dibenzyl substitution pattern, as seen in the subject compound, provides a robust framework that can be rendered chiral either by using a chiral diamine precursor or by modifications to the benzyl (B1604629) groups.

While specific studies detailing the use of this compound as a chiral ligand are not prominent, the potential is evident. The two nitrogen atoms can act as a bidentate ligand to coordinate with metal centers. If the hexahydropyrimidine (B1621009) backbone or the substituent groups possess chirality, this coordination can create a chiral environment around the metal, enabling enantioselective catalysis. Future research could involve the synthesis of chiral analogues of this compound and their evaluation in well-established asymmetric reactions, such as reductions, alkylations, or cycloadditions.

Development of Novel Catalytic Systems Employing Hexahydropyrimidine Scaffolds

Beyond their potential as chiral ligands, hexahydropyrimidine scaffolds are being explored for the development of novel catalytic systems. These heterocyclic structures have been identified as effective chelating ligands for creating functional metal complexes. nih.gov The ability to tune the electronic and steric properties of the hexahydropyrimidine ring through substitution at the N1, N3, and C2 positions allows for the rational design of task-specific catalysts.

For instance, attaching catalytically active moieties to the phenyl or benzyl rings of this compound could produce a bifunctional catalyst where the hexahydropyrimidine core acts as a directing group or a structural scaffold. Research in this area could lead to new catalysts for multi-component reactions, where the scaffold helps to organize substrates in a pre-reaction assembly. nih.gov Furthermore, the inherent basicity of the nitrogen atoms could be harnessed for organocatalysis, an area of growing importance.

Exploration of Structural Attributes for Applications in Material Science

The rigid, well-defined three-dimensional structure of this compound makes it an interesting candidate for applications in crystal engineering and material science. The specific arrangement of its aromatic rings and the nature of its intermolecular interactions are key to its potential use.

A crystallographic study of 1,3-Dibenzyl-2-phenylperhydropyrimidine revealed significant details about its solid-state structure. researchgate.net The molecule features large dihedral angles between the central phenyl ring and the two benzyl rings, measuring 78.53° and 79.37°. researchgate.net Crucially, the molecules are linked in the crystal lattice by C—H···π hydrogen bonds, which organize them into a three-dimensional network. researchgate.net This ability to form ordered supramolecular assemblies is a highly desirable attribute for designing new materials with specific optical or electronic properties.

The broader class of hexahydropyrimidines has also been investigated for use as polymer stabilizers, indicating another avenue in material science. nih.govukm.my

Crystallographic Data for 1,3-Dibenzyl-2-phenylperhydropyrimidine researchgate.net
ParameterValue
Chemical FormulaC23H26N2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.034(2)
b (Å)11.088(2)
c (Å)17.913(4)
β (°)100.23(3)
Volume (ų)1959.3(7)
Key Intermolecular InteractionC—H···π hydrogen bonds
Resulting StructureThree-dimensional network

Design and Synthesis of Conformationally Constrained Scaffolds for Chemical Biology (excluding biological activity)

In chemical biology, molecular scaffolds provide a framework for the spatial presentation of functional groups. The hexahydropyrimidine ring, with its defined stereochemistry, is an attractive scaffold. The synthesis of this compound is achieved through the acid-catalyzed condensation of benzaldehyde (B42025) and propane-1,3-diamine. researchgate.net This straightforward synthesis allows for the introduction of diverse substituents.

The design of conformationally constrained scaffolds is crucial for creating specific molecular probes or binders. The hexahydropyrimidine ring typically adopts a chair conformation, similar to cyclohexane (B81311). researchgate.net Introducing bulky substituents or creating fused-ring systems can lock the molecule into a specific conformation. For example, replacing the benzyl and phenyl groups with more complex aromatic systems or incorporating the nitrogen atoms into larger macrocycles could yield rigid structures. These conformationally constrained molecules can then serve as platforms for attaching pharmacophores or reporter groups, with the rigid structure ensuring a precise spatial arrangement. The Mannich-type reaction is a common and versatile method for synthesizing various hexahydropyrimidine derivatives, offering a reliable pathway to such designed scaffolds. ukm.my

Mechanistic Investigations of Complex Hexahydropyrimidine Formation and Transformations

Understanding the reaction mechanisms behind the formation and transformation of hexahydropyrimidines is essential for optimizing their synthesis and exploring their reactivity. The formation of the hexahydropyrimidine ring is often more complex than a simple condensation.

Several mechanistic pathways have been proposed depending on the reactants and catalysts. One common pathway involves a multi-component reaction where aldehydes and amines first form iminium intermediates. researchgate.net These intermediates then participate in cyclization steps. For example, a catalytic [2 + 2 + 2] cycloaddition has been developed using an alkene and two formaldimine molecules, proceeding through an "iminium–alkene–imine" addition pathway to construct the hexahydropyrimidine ring. nih.gov

Another detailed investigation using Density Functional Theory (DFT) on an Fe(III)-catalyzed synthesis proposed a pathway involving an initial intermolecular aza-Prins reaction to form an allylamide, which then undergoes condensation, iminium homologation, and an intramolecular aza-Prins reaction to yield the final hexahydropyrimidine structure. rsc.org

Regarding transformations, a key reaction of the hexahydropyrimidine scaffold is the hydrolysis of its aminal group (the C2 position). This transformation cleaves the ring to regenerate the precursor 1,3-diamine, a reaction that can be exploited for controlled release applications or further synthetic modifications. nih.gov

Plausible Mechanistic Steps in Hexahydropyrimidine Formation
StepDescriptionRelevant PathwayReference
1Formation of Iminium IntermediatesReaction of amines with an aldehyde (e.g., formaldehyde). nih.govresearchgate.net
2aIntermolecular Aza-Prins ReactionAn iminium ion adduct reacts with an alkene to form a key allylamide intermediate.Fe(III)-Catalyzed Tandem Reaction rsc.org
2bCycloadditionAn "iminium–alkene–imine" pathway where two imine molecules and one alkene molecule cyclize.Catalytic [2+2+2] Cycloaddition nih.gov
3Intramolecular Cyclization / Iminium HomologationThe intermediate from the aza-Prins reaction undergoes further steps to close the ring.Fe(III)-Catalyzed Tandem Reaction rsc.org
4Final Ring ClosureThe final C-N bond is formed to yield the saturated six-membered ring.General Condensation researchgate.net

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